REACTION_CXSMILES
|
CCCCCCCCCCCCCCCC(OC[C@@H](OC(CCCCCC[CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH3:50])=O)COP(OCC[N+](C)(C)C)([O-])=O)=O.CC(CCC[C@H]([C@@H]1[C@]2(C)[C@H]([C@H]3[C@H](CC2)[C@]2(C)C(C[C@H](CC2)O)=CC3)CC1)C)C.CCCCCCCCCCCCCCCC(OCC(OC(CCCCCCCCCCCCCCC)=O)COP(OCC(O)CO)(O)=O)=O.CCC1C=CC=C(CC)[C:135]=1[N:136]([C:140]([CH2:142][Cl:143])=[O:141])[CH2:137][O:138][CH3:139].CCN(CCOC1C=CC(CC2C=CC=CC=2)=CC=1)CC.Cl.C(Cl)(Cl)Cl.C(OC(C)C)(C)C.CO>>[CH3:50][CH2:49][C:48]1[CH:47]=[CH:46][CH:45]=[C:44]([CH2:43][CH3:42])[C:135]=1[N:136]([C:140]([CH2:142][Cl:143])=[O:141])[CH2:137][O:138][CH3:139] |f:3.4.5,6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC
|
Name
|
cholesterol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)CCC[C@@H](C)[C@H]1CC[C@H]2[C@@H]3CC=C4C[C@@H](O)CC[C@]4(C)[C@H]3CC[C@]12C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC
|
Name
|
Alachlor DPPE
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC=1C=CC=C(C1N(COC)C(=O)CCl)CC.CCN(CC)CCOC=1C=CC(=CC1)CC=2C=CC=CC2.Cl
|
Name
|
mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solvent
|
Quantity
|
4.2 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
chloroform isopropyl ether methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl.C(C)(C)OC(C)C.CO
|
Name
|
dye solution
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Liposomes were formed by the reversed-phase evaporation method
|
Type
|
CUSTOM
|
Details
|
This mixture was sonicated for 5 minutes under a low flow of nitrogen
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The organic phase was removed under vacuum on a rotary evaporator at 40° until all frothing
|
Type
|
ADDITION
|
Details
|
An additional 1.3 ml aliquot of the dye solution was added
|
Type
|
CUSTOM
|
Details
|
except that the usual sonication step
|
Type
|
CUSTOM
|
Details
|
Finally, to remove any unencapsulated dye
|
Type
|
FILTRATION
|
Details
|
filtered on a 1×14 cm Sephadex G-50 column
|
Type
|
CUSTOM
|
Details
|
dialyzed overnight against TBS at 4° C
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
stored at 4° C.
|
Type
|
CUSTOM
|
Details
|
of 9 months
|
Name
|
|
Type
|
|
Smiles
|
CCC=1C=CC=C(C1N(COC)C(=O)CCl)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |